Receptor Subtype Selectivity: Guanfacine's α2A vs. α2B/α2C Affinity Compared to Clonidine
Guanfacine demonstrates a high degree of selectivity for the α2A-adrenergic receptor over the α2B and α2C subtypes, a critical differentiator from non-selective α2 agonists like clonidine. This selectivity is believed to underlie its improved cognitive effects with reduced sedative and hypotensive side effects. [1]
| Evidence Dimension | α2-Adrenergic Receptor Subtype Affinity (Ki) |
|---|---|
| Target Compound Data | α2A Ki: 50.3–93.3 nM; α2B Ki: 1020–1380 nM; α2C Ki: 1120–3890 nM |
| Comparator Or Baseline | Clonidine α2A Ki: 35.48–61.65 nM; α2B Ki: 69.18–309.0 nM; α2C Ki: 134.89–501.2 nM |
| Quantified Difference | Guanfacine is approximately 15- to 40-fold more selective for α2A over α2B/α2C, whereas clonidine exhibits only 2- to 4-fold selectivity. |
| Conditions | In vitro radioligand binding assays using human or rat recombinant receptors, as summarized in a 2024 comparative pharmacodynamics table. |
Why This Matters
This high α2A-selectivity profile is the foundational rationale for guanfacine's unique application in cognitive research and development, as it targets prefrontal cortical circuits while minimizing off-target cardiovascular and sedative effects.
- [1] Childress A, Sallee FR. Guanfacine extended-release. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024. Appendix Table I-1 (Pharmacodynamics data). View Source
